4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one
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Overview
Description
4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one is an organic compound with the molecular formula C11H9ClF2O2. It is characterized by the presence of a chloro-substituted phenyl ring and a difluoromethoxy group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with an appropriate enone precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Difluoromethoxy)phenyl isocyanate
- N’-{(Z)-[4-Chloro-2-(difluoromethoxy)phenyl]methylene}-5-(2,4-dichlorophenyl)-2-furohydrazide
Uniqueness
4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one is unique due to its specific combination of chloro and difluoromethoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H9ClF2O2 |
---|---|
Molecular Weight |
246.64 g/mol |
IUPAC Name |
(E)-4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C11H9ClF2O2/c1-7(15)2-3-8-6-9(12)4-5-10(8)16-11(13)14/h2-6,11H,1H3/b3-2+ |
InChI Key |
PCZVYCZNLDZMGM-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)Cl)OC(F)F |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)Cl)OC(F)F |
Origin of Product |
United States |
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